2-((3-(3,5-dimethylphenyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
Description
The compound 2-((3-(3,5-dimethylphenyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a thieno[3,2-d]pyrimidine derivative featuring a thioether-linked acetamide group and a tetrahydrofuran (THF)-methyl substituent. The 3,5-dimethylphenyl group at position 3 of the pyrimidine ring enhances steric bulk and lipophilicity, while the THF-methyl moiety may improve solubility and metabolic stability compared to purely aromatic substituents.
Properties
IUPAC Name |
2-[[3-(3,5-dimethylphenyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S2/c1-13-7-14(2)9-16(8-13)25-21(27)20-18(10-15(3)30-20)24-22(25)29-12-19(26)23-11-17-5-4-6-28-17/h7-9,15,17H,4-6,10-12H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDVWIVUQSSYCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NCC3CCCO3)C4=CC(=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(3,5-dimethylphenyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide belongs to a class of thieno[3,2-d]pyrimidine derivatives that have been studied for their biological activities, particularly in antibacterial and anticancer applications. This article reviews the biological activity of this compound based on available literature.
Overview of Thieno[3,2-d]pyrimidine Derivatives
Thieno[3,2-d]pyrimidine derivatives are recognized for their diverse biological activities, including antibacterial and antitumor properties. These compounds often exhibit potent inhibition against various targets such as enzymes involved in folate metabolism and kinases involved in cancer progression.
Antibacterial Activity
Research indicates that thieno[2,3-d]pyrimidinediones exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In a study evaluating several derivatives, some compounds demonstrated minimum inhibitory concentrations (MIC) as low as 2–16 mg/L against multi-drug resistant strains such as MRSA and VRE .
Summary of Antibacterial Findings
| Compound | Target Bacteria | MIC (mg/L) | Cytotoxicity (mg/L) | Hemolytic Activity (%) |
|---|---|---|---|---|
| 2 | MRSA, VRE | 2–16 | 40–50 | 2–7 |
| Other | Various | 16–32 | - | - |
The mechanism of action for these compounds is not fully elucidated; however, they are hypothesized to inhibit critical bacterial enzymes such as dihydrofolate reductase (DHFR), which is crucial for folate metabolism .
Antitumor Activity
Thieno[3,2-d]pyrimidine derivatives have also been evaluated for their antitumor properties. Compounds derived from this scaffold have shown promise in inhibiting various cancer cell lines through mechanisms involving kinase inhibition and disruption of cellular proliferation pathways. For instance, a recent study highlighted the synthesis of novel pyrido[2,3-d]pyrimidines that demonstrated significant cytotoxic effects against lung cancer cell lines .
Summary of Antitumor Findings
| Compound Series | Cancer Cell Lines | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Pyrido derivatives | NCI-H1975, A549 | <10 | EGFR kinase inhibition |
| Thieno derivatives | Various | <20 | Folate metabolism interference |
Structure-Activity Relationship (SAR)
The biological activity of thieno[3,2-d]pyrimidine derivatives is often influenced by their structural modifications. The presence of specific substituents on the aromatic rings and side chains can significantly alter their potency and selectivity against biological targets. For example, modifications that enhance lipophilicity or alter electronic properties can lead to improved binding affinities for target enzymes .
Case Studies
- Case Study on Antibacterial Activity : A derivative similar to the compound was tested against MRSA strains and showed potent antibacterial properties with low cytotoxicity to mammalian cells. The study suggested ongoing investigations into the precise mechanism of action .
- Case Study on Antitumor Activity : Another research effort focused on a series of thieno[3,2-d]pyrimidines that were evaluated for their effects on various cancer cell lines. The results indicated significant growth inhibition correlated with specific structural features within the compounds .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of this compound is C22H27N3O3S2, with a molecular weight of 445.6 g/mol. It features a thieno[3,2-d]pyrimidine core which is known for its diverse biological activities. The compound exhibits a high level of purity (typically around 95%) and its structural characteristics allow it to interact with various biological targets effectively.
Antibacterial Applications
Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve inhibition of critical bacterial enzymes such as dihydrofolate reductase (DHFR), which is essential for folate metabolism.
Summary of Antibacterial Findings:
| Compound | Target Bacteria | MIC (mg/L) | Cytotoxicity (mg/L) | Hemolytic Activity (%) |
|---|---|---|---|---|
| 2 | MRSA, VRE | 2–16 | 40–50 | 2–7 |
| Other | Various | 16–32 | - | - |
These findings suggest that the compound could be further developed into an effective antibacterial agent, particularly against multi-drug resistant strains.
Antitumor Applications
Thieno[3,2-d]pyrimidine derivatives have also been evaluated for their antitumor properties. Studies have demonstrated that these compounds can inhibit various cancer cell lines through mechanisms involving kinase inhibition and disruption of cellular proliferation pathways.
Summary of Antitumor Findings:
| Compound Series | Cancer Cell Lines | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Pyrido derivatives | NCI-H1975, A549 | <10 | EGFR kinase inhibition |
| Thieno derivatives | Various | <20 | Folate metabolism interference |
These results indicate that the compound may hold promise as a therapeutic agent in cancer treatment.
Structure-Activity Relationship (SAR)
The biological activity of thieno[3,2-d]pyrimidine derivatives is significantly influenced by their structural modifications. Specific substituents on the aromatic rings and side chains can enhance or diminish their potency and selectivity against biological targets. For example, modifications that improve lipophilicity or alter electronic properties can lead to better binding affinities for target enzymes.
Case Study on Antibacterial Activity
A derivative similar to the compound was tested against MRSA strains and showed potent antibacterial properties with low cytotoxicity to mammalian cells. The study suggested ongoing investigations into the precise mechanism of action and potential clinical applications.
Case Study on Antitumor Activity
Another research effort focused on a series of thieno[3,2-d]pyrimidines evaluated for their effects on various cancer cell lines. The results indicated significant growth inhibition correlated with specific structural features within the compounds.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Sulfur
The thioether group (-S-) is susceptible to nucleophilic displacement under basic or acidic conditions. For example:
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Reaction with alkyl halides : The sulfur atom can act as a nucleophile, forming new C-S bonds. In analogs, reactions with methyl iodide or benzyl bromide in dimethylformamide (DMF) at 60–80°C yield alkylated derivatives .
-
Displacement by amines : Thioethers in similar thienopyrimidinones undergo substitution with primary amines (e.g., ethylenediamine) in ethanol, catalyzed by triethylamine .
Key Conditions :
| Reagent | Solvent | Temperature | Product | Yield |
|---|---|---|---|---|
| Methyl iodide | DMF | 60–80°C | Methylthio derivative | ~75% |
| Benzyl bromide | Ethanol | Reflux | Benzylthio analog | 68% |
Oxidation of the Thioether Group
The sulfur atom in the thioether moiety can be oxidized to sulfoxide or sulfone derivatives using oxidizing agents:
-
H₂O₂/acetic acid : Mild oxidation yields sulfoxide intermediates .
-
mCPBA (meta-chloroperbenzoic acid) : Stronger oxidation generates sulfones, as observed in structurally related thienopyrimidines .
Reaction Pathway :
Stability Note : Sulfone derivatives exhibit enhanced thermal stability compared to thioethers, as confirmed by differential scanning calorimetry (DSC) studies .
Hydrolysis of the Acetamide Moiety
The acetamide group undergoes hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis (HCl/EtOH) : Cleavage of the amide bond produces carboxylic acid and amine fragments .
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Basic hydrolysis (NaOH/H₂O) : Yields sodium carboxylate and free amine .
Example :
Cyclization Reactions
The tetrahydrofuranmethyl substituent can participate in intramolecular cyclization. For instance:
-
Acid-catalyzed cyclization : Under HCl gas, the tetrahydrofuran oxygen may attack electrophilic centers, forming fused bicyclic structures .
Reported Byproduct :
-
Uncontrolled cyclization may lead to dimerization or polymerization, necessitating precise temperature control .
Cross-Coupling Reactions
The aromatic 3,5-dimethylphenyl group enables transition-metal-catalyzed coupling:
-
Suzuki coupling : Reaction with arylboronic acids in the presence of Pd(PPh₃)₄/K₂CO₃ substitutes the dimethylphenyl group with other aryl units .
Optimized Conditions :
| Catalyst | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100°C | 55–60% |
Functionalization of the Pyrimidinone Ring
The 4-oxo group on the pyrimidinone ring allows for:
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Alkylation : Using alkyl halides in the presence of NaH.
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Condensation with hydrazines : Forms hydrazone derivatives, as demonstrated in analogs .
Limitation : Steric hindrance from the 6-methyl group may reduce reactivity at the 4-oxo position.
Mechanistic Insights
Comparison with Similar Compounds
Substituent Impact :
- 3,5-Dimethylphenyl vs.
- THF-Methyl vs. Dihydrobenzodioxin () : The THF-methyl group introduces oxygen atoms, improving aqueous solubility compared to the planar, fully aromatic dihydrobenzodioxin moiety.
- Chlorophenyl vs. Isopropylphenyl () : Chlorine atoms increase electronegativity, while isopropyl groups enhance lipophilicity, affecting logP and ADMET profiles.
Yield Comparison :
- Analogues with chloroacetamides (e.g., ) report yields of ~80–90%, suggesting efficient coupling reactions .
- Sterically hindered substituents (e.g., THF-methyl) may reduce yields due to increased reaction complexity.
Spectroscopic and Physicochemical Properties
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction yields be optimized?
The compound’s core structure (thieno[3,2-d]pyrimidine) is typically synthesized via cyclocondensation of thiourea derivatives with α,β-unsaturated ketones. For example, a related thienopyrimidine analog was synthesized using a one-pot reaction with a yield of 80% under reflux conditions in DMSO, with key intermediates confirmed by ¹H NMR (e.g., δ 12.50 ppm for NH-3 and δ 2.19 ppm for CH3) . Yield optimization may involve adjusting solvent polarity (e.g., DMF vs. DMSO), temperature gradients, or catalyst systems like palladium reductive cyclization for nitroarene intermediates .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- ¹H NMR : Key proton environments include the thioacetamide NH (~δ 10.10 ppm) and aromatic protons from the 3,5-dimethylphenyl group (δ 7.28–7.82 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) is essential for confirming molecular ions (e.g., [M+H]⁺ at m/z 344.21) .
- Elemental Analysis : Discrepancies in carbon/nitrogen content (e.g., 45.29% C vs. 45.36% calculated) may indicate residual solvents or incomplete purification .
Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?
Antimicrobial activity can be assessed using broth microdilution (MIC assays) against Gram-positive/negative strains. For instance, thieno[2,3-d]pyrimidine derivatives with 3,5-dimethylphenyl substituents showed moderate inhibition of Proteus vulgaris and Pseudomonas aeruginosa (MIC = 32–64 µg/mL) . Cytotoxicity studies (e.g., MTT assays) are recommended for therapeutic potential evaluation.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve its bioactivity?
SAR optimization should focus on:
- Substituent Effects : Introducing electron-withdrawing groups (e.g., -CF₃) on the phenyl ring enhances antimicrobial activity .
- Heterocyclic Modifications : Replacing the tetrahydrofuran moiety with piperazine or pyrazine rings improves solubility and target affinity .
- Thioether Linkers : Replacing the thioacetamide group with sulfone or phosphonate moieties may enhance metabolic stability .
Q. How should researchers resolve contradictions in experimental data (e.g., conflicting bioactivity or stability results)?
- Batch Variability : Ensure synthetic reproducibility by standardizing reaction conditions (e.g., anhydrous solvents, inert atmosphere) .
- Bioactivity Discrepancies : Cross-validate using orthogonal assays (e.g., disk diffusion vs. microbroth dilution) and control for bacterial strain variability .
- Stability Issues : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring to identify hydrolytically labile groups (e.g., the 4-oxo moiety) .
Q. What computational and structural methods support target identification and binding mode analysis?
- Molecular Docking : Use X-ray crystal structures of homologous targets (e.g., dihydrofolate reductase) to model interactions with the thienopyrimidine core .
- DFT Calculations : Predict electron density distributions to guide substituent modifications (e.g., optimizing the tetrahydrofuran group’s conformational flexibility) .
Q. How can formulation challenges (e.g., poor aqueous solubility) be addressed during preclinical development?
- Co-solvent Systems : Use PEG-400/water mixtures (1:1 v/v) to enhance solubility .
- Solid Dispersion : Amorphous formulations with polyvinylpyrrolidone (PVP-K30) improve bioavailability .
- Prodrug Strategies : Introduce hydrolyzable esters (e.g., ethyl acetate) at the acetamide group .
Methodological Tables
Table 1: Key Synthetic Intermediates and Yields
| Intermediate | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thieno[3,2-d]pyrimidine core | Thiourea + α,β-unsaturated ketone, DMSO, reflux | 80 | |
| Tetrahydrofuran-methylamine | Reductive amination, NaBH₃CN | 72 |
Table 2: Bioactivity Profile of Analogous Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
